An In-depth Technical Guide to 4-Bromoiodobenzene-d4: Properties, Applications, and Experimental Considerations
An In-depth Technical Guide to 4-Bromoiodobenzene-d4: Properties, Applications, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, specifications, and applications of 4-Bromoiodobenzene-d4. This deuterated aromatic halide is a valuable tool in modern chemical research and drug development, primarily utilized as an internal standard for quantitative analysis and as a building block in complex organic synthesis.
Core Chemical Properties and Specifications
4-Bromoiodobenzene-d4 is the deuterated analogue of 4-bromoiodobenzene, where the four hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic labeling provides a distinct mass signature, making it ideal for use in mass spectrometry-based analytical techniques.
| Property | Specification |
| Chemical Name | 4-Bromoiodobenzene-d4 |
| Synonym(s) | 4-Iodobromobenzene-d4 |
| CAS Number | 1147565-46-5 |
| Molecular Formula | C₆D₄BrI |
| Molecular Weight | 286.93 g/mol |
| Isotopic Enrichment | ≥ 97 atom % D[1] |
| Chemical Purity | ≥ 98%[1] |
| Appearance | Solid |
| Storage | Store at 4°C, protect from light. |
| Stability | Stable under recommended storage conditions.[1] |
Note: Some physical properties, such as melting and boiling points, are often reported for the non-deuterated analogue (CAS 589-87-7) and are expected to be very similar for the deuterated version.
| Physical Property (of non-deuterated 4-Bromoiodobenzene) | Value |
| Melting Point | 89-91 °C[2] |
| Boiling Point | 120-122 °C at 14 mmHg[2] |
| Solubility | Insoluble in water.[2] |
Safety and Handling
| Hazard Class | Statement |
| Acute Toxicity | Harmful if swallowed.[3] |
| Skin Irritation | Causes skin irritation.[3] |
| Eye Irritation | Causes serious eye irritation.[3] |
| Respiratory | May cause respiratory irritation.[3] |
Precautionary Measures:
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Wear protective gloves, clothing, and eye/face protection.[4]
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Use only in a well-ventilated area.[4]
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Avoid breathing dust.[4]
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Wash hands thoroughly after handling.[4]
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Store in a cool, dry, and well-ventilated place, away from light.[4]
Applications in Research and Development
The unique properties of 4-Bromoiodobenzene-d4 make it a versatile tool in several scientific domains:
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Internal Standard for Quantitative Analysis: Due to its distinct mass and similar chemical behavior to non-deuterated analogues, it is an excellent internal standard for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). It helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification of target analytes.
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Organic Synthesis: 4-Bromoiodobenzene-d4 is a valuable building block in organic synthesis, particularly in cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds allows for selective functionalization. The iodine is more reactive in palladium-catalyzed reactions like the Sonogashira and Suzuki couplings, enabling sequential reactions at the two different halogenated positions. This is particularly useful in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).
Experimental Protocols
While specific experimental protocols should be optimized for individual applications, the following provides a general framework for the use of 4-Bromoiodobenzene-d4 in common procedures.
Use as an Internal Standard in GC-MS Analysis
Objective: To quantify an analyte of interest in a sample matrix using 4-Bromoiodobenzene-d4 as an internal standard.
Methodology:
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Preparation of Standard Solutions:
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Prepare a stock solution of 4-Bromoiodobenzene-d4 of a known concentration in a suitable solvent (e.g., methanol, dichloromethane).
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Prepare a series of calibration standards containing known concentrations of the analyte of interest.
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Spike each calibration standard and the unknown samples with a fixed amount of the 4-Bromoiodobenzene-d4 stock solution.
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Sample Preparation:
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Perform necessary extraction and cleanup steps for the sample matrix to isolate the analyte of interest.
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Add the internal standard solution to the final extract before analysis.
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GC-MS Analysis:
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Inject the prepared standards and samples into the GC-MS system.
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Develop a suitable GC method to achieve good chromatographic separation of the analyte and the internal standard.
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Operate the mass spectrometer in a mode that allows for the detection and quantification of characteristic ions for both the analyte and 4-Bromoiodobenzene-d4.
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Data Analysis:
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Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.
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Determine the concentration of the analyte in the unknown samples by using the measured peak area ratio and the calibration curve.
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Sonogashira Coupling Reaction
Objective: To perform a selective cross-coupling reaction at the iodo-position of 4-Bromoiodobenzene-d4 with a terminal alkyne.
Methodology:
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Reaction Setup:
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In a reaction vessel, combine 4-Bromoiodobenzene-d4, the terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a copper(I) co-catalyst (e.g., CuI).
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Add a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine) and a base (e.g., triethylamine or diisopropylamine).
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The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).
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Reaction Conditions:
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The reaction can often proceed at room temperature due to the high reactivity of the aryl iodide.[4]
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Stir the reaction mixture until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC) or GC-MS.
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Work-up and Purification:
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Once the reaction is complete, quench the reaction mixture (e.g., with aqueous ammonium chloride).
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Extract the product with an organic solvent.
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Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure.
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Purify the crude product using column chromatography to obtain the desired deuterated coupled product.
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Visualizing Reaction Pathways
The following diagrams illustrate the catalytic cycles of the Sonogashira and Suzuki coupling reactions, key applications of 4-Bromoiodobenzene-d4 in organic synthesis.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Caption: Catalytic cycles of the Suzuki coupling reaction.
Conclusion
4-Bromoiodobenzene-d4 is a highly valuable, specialized chemical for advanced research and development. Its primary utility lies in its application as an internal standard for precise quantitative analysis and as a versatile building block in the synthesis of complex deuterated molecules. The differential reactivity of its carbon-halogen bonds provides a strategic advantage in multi-step synthetic pathways. Proper understanding of its chemical properties, handling requirements, and reaction mechanisms is crucial for its effective and safe utilization in the laboratory.
